Cas no 2651-93-6 (2-Propen-1-ol,2-methyl-, phosphite (3:1) (9CI))
2651-93-6 structure
Product Name:2-Propen-1-ol,2-methyl-, phosphite (3:1) (9CI)
CAS-nummer:2651-93-6
MF:C12H21O3P
MW:244.26710486412
CID:289616
PubChem ID:239507
Update Time:2025-04-19
2-Propen-1-ol,2-methyl-, phosphite (3:1) (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propen-1-ol,2-methyl-, phosphite (3:1) (9CI)
- tris(2-methylprop-2-enyl) phosphite
- AC1Q5968
- AG-J-31842
- AR-1L7711
- CTK4F8055
- NSC44607
- phosphorous acid tris-(2-methyl-allyl) ester
- trimethallyl phosphite
- Tris-(2-methyl-2-propen-1-yl)phosphit
- tris(2-methylprop-2-en-1-yl) phosphite
- NSC-44607
- SCHEMBL11868840
- 2651-93-6
- PHOSPHOROUS ACID, TRIS(2-METHYLALLYL) ESTER
- 2-Propen-1-ol,2-methyl-,phosphite(3:1)(9ci)
- DTXSID30286294
-
- Inchi: 1S/C12H21O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h1,3,5,7-9H2,2,4,6H3
- InChI-sleutel: AENSMBQZVVPIQU-UHFFFAOYSA-N
- LACHT: P(OCC(=C)C)(OCC(=C)C)OCC(=C)C
Berekende eigenschappen
- Exacte massa: 244.12293
- Monoisotopische massa: 244.123
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 9
- Complexiteit: 218
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 27.7Ų
Experimentele eigenschappen
- Kookpunt: 260°Cat760mmHg
- Vlampunt: 132.5°C
- PSA: 27.69
- LogboekP: 3.99140
2-Propen-1-ol,2-methyl-, phosphite (3:1) (9CI) Gerelateerde literatuur
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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